Boc-D-Asn(Xan)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

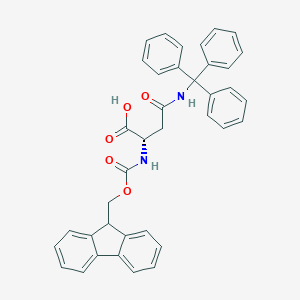

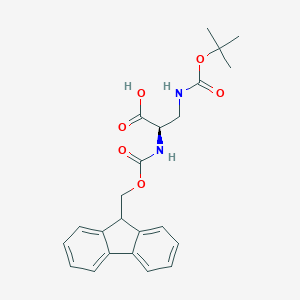

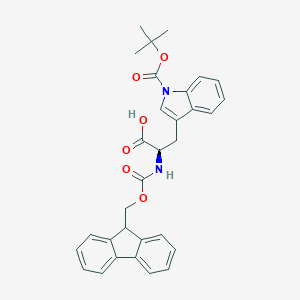

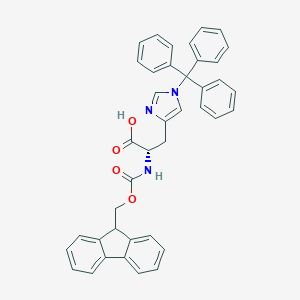

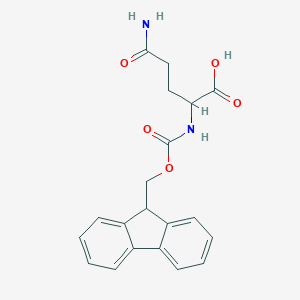

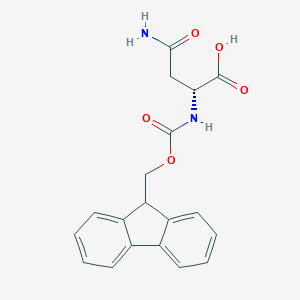

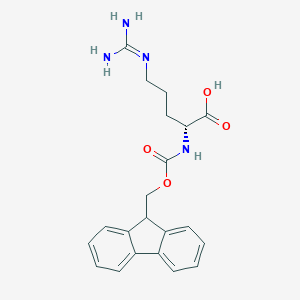

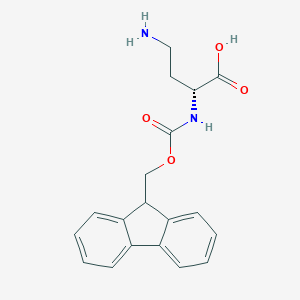

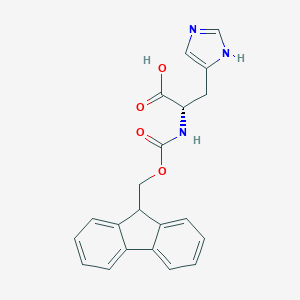

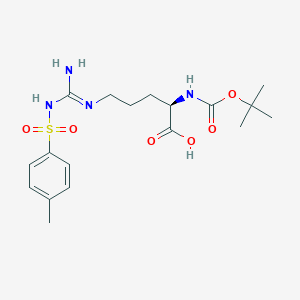

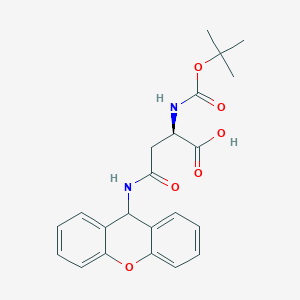

Boc-D-Asn(Xan)-OH, also known as N-alpha-t-Butyloxycarbonyl-N-beta-xantyl-D-asparagine, is a compound with the molecular formula C22H24N2O6 . It has a molecular weight of 412.4 g/mol .

Molecular Structure Analysis

The InChI code for Boc-D-Asn(Xan)-OH is1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 . The compound has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds . Physical And Chemical Properties Analysis

Boc-D-Asn(Xan)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 650.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 100.8±3.0 kJ/mol, a flash point of 347.3±31.5 °C, and an index of refraction of 1.614 . The molar refractivity is 108.3±0.4 cm3, the polar surface area is 114 Å2, the polarizability is 43.0±0.5 10-24 cm3, and the molar volume is 310.7±5.0 cm3 .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Protected amino acids, such as Boc-Asn derivatives, are pivotal in peptide synthesis, providing a way to control reaction specificity and protect functional groups during synthesis processes. The study by Cantacuzène and Guerreiro (1989) on the optimization of papain-catalyzed esterification highlights the utility of Boc-protected amino acids in enzymatic reactions, suggesting that similar approaches could be applicable for Boc-D-Asn(Xan)-OH in synthesizing peptides with specific modifications or for conjugation reactions (Cantacuzène & Guerreiro, 1989).

Photocatalytic Studies

Although not directly related to Boc-D-Asn(Xan)-OH, research on photocatalytic materials like BiOCl/Bi12O17Cl2 and MoS2 composites illustrates the importance of chemical modifications in enhancing photocatalytic capabilities. This implies that functionalized amino acids could play a role in materials science, particularly in the modification of photocatalytic surfaces or in the study of new photocatalytic mechanisms (Zhang et al., 2019).

Fluorescence Studies and Folding Processes

The synthesis and fluorescence properties of xanthone amino acids, as discussed by Hoppmann et al. (2013), provide an example of how Boc-D-Asn(Xan)-OH might be used in studying polypeptide folding processes through fluorescence. Xanthone derivatives exhibit typical fluorescence properties suitable for such studies, indicating that Boc-D-Asn(Xan)-OH could be a valuable tool in protein and peptide research to investigate structural dynamics (Hoppmann, Alexiev, Irran, & Rück-Braun, 2013).

Novel Synthesis Methods and Protective Group Chemistry

Research into novel protecting groups for carboxamide in peptide chemistry, as explored by Sakura, Hirose, and Hashimoto (1985), underlines the continuous evolution of peptide synthesis techniques. Such studies are crucial for developing more efficient synthesis strategies, indicating that Boc-D-Asn(Xan)-OH could be part of innovative approaches to peptide construction and the study of new protecting group chemistries (Sakura, Hirose, & Hashimoto, 1985).

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Asn(Xan)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.